molecular formula C21H23N3O2S B10876849 N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-({[(1E)-1-(4-methylphenyl)ethylidene]amino}oxy)acetamide

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-({[(1E)-1-(4-methylphenyl)ethylidene]amino}oxy)acetamide

Cat. No.: B10876849
M. Wt: 381.5 g/mol
InChI Key: UTXLSLFZEHJDDZ-BUVRLJJBSA-N
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Description

N~1~-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-2-({[1-(4-METHYLPHENYL)ETHYLIDENE]AMINO}OXY)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyano group, a tetrahydrocyclohepta[b]thiophene ring, and an acetamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-2-({[1-(4-METHYLPHENYL)ETHYLIDENE]AMINO}OXY)ACETAMIDE typically involves multiple steps, starting with the preparation of the tetrahydrocyclohepta[b]thiophene core This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-2-({[1-(4-METHYLPHENYL)ETHYLIDENE]AMINO}OXY)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated analog of the original compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, it can be used in the development of new materials or pharmaceuticals.

    Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: Its potential biological activity could lead to the development of new therapeutic agents, particularly if it shows activity against specific targets.

    Industry: The compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which N1-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-2-({[1-(4-METHYLPHENYL)ETHYLIDENE]AMINO}OXY)ACETAMIDE exerts its effects depends on its interaction with molecular targets. This could involve binding to specific enzymes or receptors, leading to inhibition or activation of biological pathways. The cyano and acetamide groups may play crucial roles in these interactions, potentially forming hydrogen bonds or other non-covalent interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-2-({[1-(4-METHYLPHENYL)ETHYLIDENE]AMINO}OXY)ACETAMIDE: shares similarities with other compounds containing the tetrahydrocyclohepta[b]thiophene core or cyano and acetamide functional groups.

    N~1~-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-2-({[1-(4-METHYLPHENYL)ETHYLIDENE]AMINO}OXY)ACETAMIDE: can be compared to other cyanoacetamide derivatives, which may exhibit similar reactivity and biological activity.

Uniqueness

The uniqueness of N1-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-2-({[1-(4-METHYLPHENYL)ETHYLIDENE]AMINO}OXY)ACETAMIDE lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological interactions. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C21H23N3O2S

Molecular Weight

381.5 g/mol

IUPAC Name

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-[(E)-1-(4-methylphenyl)ethylideneamino]oxyacetamide

InChI

InChI=1S/C21H23N3O2S/c1-14-8-10-16(11-9-14)15(2)24-26-13-20(25)23-21-18(12-22)17-6-4-3-5-7-19(17)27-21/h8-11H,3-7,13H2,1-2H3,(H,23,25)/b24-15+

InChI Key

UTXLSLFZEHJDDZ-BUVRLJJBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/OCC(=O)NC2=C(C3=C(S2)CCCCC3)C#N)/C

Canonical SMILES

CC1=CC=C(C=C1)C(=NOCC(=O)NC2=C(C3=C(S2)CCCCC3)C#N)C

Origin of Product

United States

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